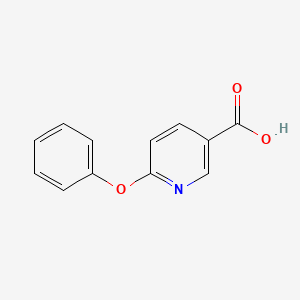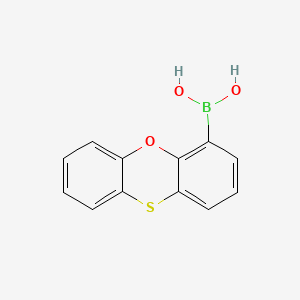
フェノキサチイン-4-ボロン酸
説明
Phenoxathiin-4-boronic acid (PBA) is an organic compound that has found a variety of applications in the fields of biochemistry and physiology. This molecule is composed of a phenoxathiin ring, a boronic acid group, and a hydrogen atom. PBA is a versatile compound that can be used in a variety of ways, from synthesis to research applications. It is a powerful tool for scientists, as it can be used both as a reagent and a catalyst.
科学的研究の応用
センシングアプリケーション
フェノキサチイン-4-ボロン酸: は、ジオール含有化合物との可逆的な複合体形成能力により、センサー開発において特に注目されています。 この特性は、診断および治療アプリケーションに不可欠な炭水化物用の蛍光センサーの開発に利用されています 。この化合物は、糖結合時に強い蛍光強度が変化するため、炭水化物バイオマーカーの検出に最適な候補となります。
生物学的ラベリング
ボロン酸のジオールとの相互作用により、生物学的ラベリングにも利用できます。フェノキサチイン-4-ボロン酸 は、細胞またはタンパク質をラベルするために使用でき、生物学的プロセスの追跡または細胞内の特定の分子の位置の特定を可能にします .
タンパク質操作と修飾
プロテオミクスの分野では、フェノキサチイン-4-ボロン酸 は、タンパク質の操作と修飾に使用できます。 これには、タンパク質を表面または他の分子に結合させることが含まれ、これはタンパク質相互作用と機能の研究に不可欠です .
分離技術
ボロン酸は、シスジオールへの選択的な結合により、分離技術で使用されています。フェノキサチイン-4-ボロン酸 は、クロマトグラフィーと電気泳動で、グリコシル化タンパク質などの生体分子を複雑な混合物から分離および精製するために使用できます .
治療薬の開発
フェノキサチイン-4-ボロン酸 は、さまざまな生体分子と相互作用する能力により、新しい治療薬の開発の可能性が開かれます。 その結合特性は、特定の生物学的経路または分子を標的とする薬剤を作成するために活用できます .
制御放出システム
製薬アプリケーションでは、フェノキサチイン-4-ボロン酸 をポリマーに組み込み、制御放出システムを作成できます。 このようなシステムは、グルコースまたはその他のトリガーの存在に応答して、インスリンまたはその他の薬剤を放出するように設計できます .
分析方法
フェノキサチイン-4-ボロン酸: は、分析方法で使用されるマイクロパーティクルのビルディングブロックでもあります。 これらのマイクロパーティクルは、特定の分析物の存在下でその特性を変えるように設計でき、定性的および定量的分析の両方に役立ちます .
炭水化物化学と糖生物学
最後に、この化合物は、炭水化物化学と糖生物学において重要な役割を果たしています。 これは、炭水化物の分析、分離、保護、活性化に関与しており、これらの重要な生体分子の理解と操作の基本です .
作用機序
Target of Action
Phenoxathiin-4-boronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary targets of Phenoxathiin-4-boronic acid are the organic groups involved in this reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, Phenoxathiin-4-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the interaction of Phenoxathiin-4-boronic acid with formally electrophilic organic groups, leading to the formation of a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by Phenoxathiin-4-boronic acid, affects the carbon–carbon bond formation pathway . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new organic compounds through the creation of carbon–carbon bonds .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable, readily prepared, and environmentally benign . These properties may influence the bioavailability of Phenoxathiin-4-boronic acid.
Result of Action
The primary result of Phenoxathiin-4-boronic acid’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds . Additionally, Phenoxathiin-4-boronic acid is known to exhibit strong fluorescence when it binds to sugars, making it useful as a chemosensor .
Action Environment
The action, efficacy, and stability of Phenoxathiin-4-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, Phenoxathiin-4-boronic acid is known to be environmentally benign, suggesting that it may have minimal impact on the environment .
生化学分析
Biochemical Properties
Phenoxathiin-4-boronic acid is known to exhibit strong fluorescence when it binds to sugars . This property makes it useful as a chemosensor in biochemical reactions
Molecular Mechanism
It is known to participate in Suzuki–Miyaura cross-coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction
特性
IUPAC Name |
phenoxathiin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3S/c14-13(15)8-4-3-7-11-12(8)16-9-5-1-2-6-10(9)17-11/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIENVBUXFRSCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)SC3=CC=CC=C3O2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370266 | |
| Record name | Phenoxathiin-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100124-07-0 | |
| Record name | B-4-Phenoxathiinylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100124-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxathiin-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Phenoxathiin-4-boronic acid interact with sugars and what are the downstream effects?
A1: Phenoxathiin-4-boronic acid (4-POBA) interacts with sugars through reversible covalent bonding. The boronic acid moiety of 4-POBA forms boronate esters with the cis-diol groups present in sugars []. This interaction triggers a change in the electronic environment of the phenoxathiin ring system, leading to a measurable change in fluorescence intensity [].
Q2: Is there any information available on the specific spectroscopic properties of Phenoxathiin-4-boronic acid, like its molecular formula and weight?
A2: Unfortunately, the provided research abstract [] does not delve into the specific spectroscopic data, molecular weight, or formula of Phenoxathiin-4-boronic acid. Further research or access to the full paper would be required to obtain this information.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






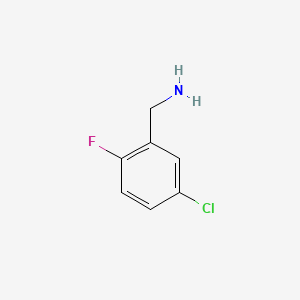
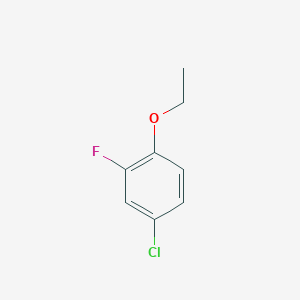

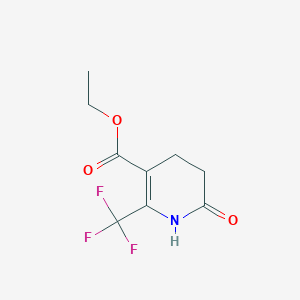
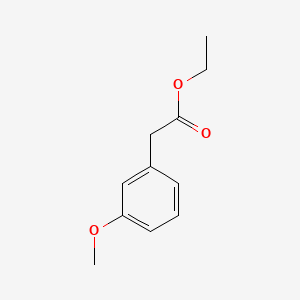
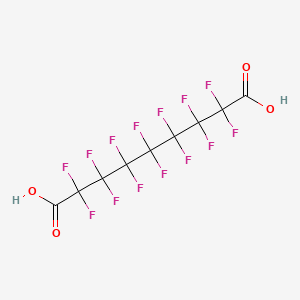
![2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane](/img/structure/B1586459.png)
